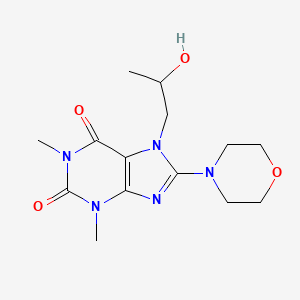
4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one (4-BD-EPP) is a novel small molecule that has been extensively investigated for its potential applications in the fields of pharmaceuticals, biochemistry, and physiology. 4-BD-EPP is a member of the benzodiazole family of compounds and is composed of a benzodiazole ring attached to a pyrrolidine ring. 4-BD-EPP has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-oxidant properties. 4-BD-EPP has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
科学研究应用
4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one has been extensively studied for its potential applications in the fields of pharmaceuticals, biochemistry, and physiology. In the pharmaceutical field, 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. In the field of biochemistry, 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one has been investigated for its potential use in the study of enzyme and receptor binding, as well as its potential to modulate the activity of various enzymes. In the field of physiology, 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one has been studied for its potential to modulate the activity of various hormones and neurotransmitters.
作用机制
The mechanism of action of 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one is not fully understood; however, it is believed to act by modulating the activity of various enzymes and receptors. In particular, 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the brain. 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one is also believed to act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of serotonin in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one are not fully understood; however, it has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one has been found to modulate the activity of various enzymes and receptors, including acetylcholinesterase and the serotonin receptor 5-HT1A.
实验室实验的优点和局限性
The advantages of using 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one has been found to possess a wide range of biological activities and to modulate the activity of various enzymes and receptors. The main limitation of using 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one in laboratory experiments is that its mechanism of action is not fully understood.
未来方向
For the use of 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one include further investigations into its potential applications in the fields of pharmaceuticals, biochemistry, and physiology. In particular, further studies are needed to understand the mechanism of action of 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one and to investigate its potential use in the treatment of various diseases. Additionally, further studies are needed to investigate the potential use of 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one in the study of enzyme and receptor binding, as well as its potential to modulate the activity of various enzymes. Finally, further studies are needed to investigate the potential use of 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one as an anti-inflammatory, anti-cancer, and anti-oxidant agent.
合成方法
4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one can be synthesized through a variety of methods, including the reaction of a benzodiazole and a pyrrolidine. The reaction of 1H-1,3-benzodiazole and 2-ethoxyphenylpyrrolidine yields 4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one. The reaction is typically carried out in an inert atmosphere and at room temperature. The reaction can be further optimized by varying the reaction temperature, the concentration of the reactants, and the reaction time.
属性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-24-17-10-6-5-9-16(17)22-12-13(11-18(22)23)19-20-14-7-3-4-8-15(14)21-19/h3-10,13H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWZYFVCGGIUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498682.png)

![8-amino-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6498695.png)
![2-{3-ethyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6498705.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6498711.png)
![3-[(4-fluorophenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6498712.png)
![N-(2,6-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6498714.png)
![3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6498725.png)
![N-(2,3-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6498728.png)
![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B6498731.png)
![N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498750.png)
![N-(4-{[(3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6498769.png)
![4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B6498780.png)
![6-oxo-N-{4-[2-oxo-2-(piperidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6498784.png)